cis-3-Hexenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047234 | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-82-3 | |
| Record name | 3-Hexenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexen-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of Cis 3 Hexenyl Acetate in Biological Systems
De Novo Synthesis via the Oxylipin Pathway
The primary route for the de novo synthesis of cis-3-Hexenyl acetate (B1210297) in plants is the oxylipin pathway, a metabolic cascade initiated in response to tissue damage. nih.govmdpi.com This pathway converts fatty acids into a variety of bioactive compounds, including the green leaf volatiles (GLVs) of which cis-3-Hexenyl acetate is a prominent member. mdpi.comnih.gov
Precursor Lipid Metabolism: Linolenic Acid and Membrane-Derived Fatty Acids
The journey to this compound begins with the release of α-linolenic acid, an 18-carbon polyunsaturated fatty acid, from plant cell membranes. pathbank.orgoup.com This release is typically triggered by physical damage, such as herbivory or mechanical wounding. nih.gov Linolenic acid, along with linoleic acid, serves as the primary precursor for the biosynthesis of C6 volatiles. hilarispublisher.com
Enzymatic Cascade: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Activity
Once released, linolenic acid is acted upon by the enzyme lipoxygenase (LOX). oup.comresearchgate.net LOX catalyzes the addition of molecular oxygen to the C13 position of α-linolenic acid, forming 13-hydroperoxylinolenic acid (13-HPOT). mdpi.comoup.com This hydroperoxide is then cleaved by another enzyme, hydroperoxide lyase (HPL), at the C12-C13 bond. oup.comresearchgate.net This cleavage results in the formation of a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. mdpi.comlongdom.org
Intermediate Compound Formation: (Z)-3-Hexenal and (Z)-3-Hexenol Biosynthesis
(Z)-3-hexenal is the immediate precursor to other C6 volatiles. mdpi.comresearchgate.net It can be subsequently reduced to its corresponding alcohol, (Z)-3-hexenol, by the action of alcohol dehydrogenase (ADH). acs.orguliege.benih.gov This reduction step is crucial for the subsequent formation of the acetate ester. nih.gov In some instances, (Z)-3-hexenal can also be isomerized to (E)-2-hexenal. researchgate.netwikipedia.org
Esterification and Acetyltransferase Activity
The final step in the biosynthesis of this compound is the esterification of (Z)-3-hexenol.
Molecular Mechanisms of Alcohol Acyltransferase (AAT) Involvement in this compound Formation
The esterification process is catalyzed by the enzyme alcohol acyltransferase (AAT). nih.govfrontiersin.org AAT facilitates the transfer of an acetyl group from acetyl-CoA to (Z)-3-hexenol, resulting in the formation of this compound. researchgate.netmdpi.com Studies have shown that the activity of AAT is directly correlated with the production of volatile esters in various fruits. frontiersin.org For instance, research on apricot fruit has demonstrated that the PaAAT1 enzyme can produce (Z)-3-hexenyl acetate when C6 alcohols are provided as substrates. nih.govfrontiersin.org
Catabolism and Interspecies Metabolic Conversion
Once synthesized and released, this compound can undergo further metabolic conversion. In Arabidopsis, for example, the carboxylesterase AtCXE12 has been shown to convert volatile (Z)-3-hexenyl acetate back to (Z)-3-hexenol. oup.comnih.gov This hydrolysis suggests a dynamic regulation of GLV levels within the plant. oup.com Furthermore, when taken up by neighboring plants, (Z)-3-hexenyl acetate can be hydrolyzed to (Z)-3-hexenol and then glycosylated, indicating a role in plant-plant signaling. oup.comnih.gov
Compound Information Table
Hydrolysis to (Z)-3-Hexenol Mediated by Carboxylesterases (e.g., AtCXE12)
A primary metabolic fate for this compound within plant tissues is its hydrolysis to (Z)-3-Hexenol. oup.comnih.gov This conversion is catalyzed by a class of enzymes known as carboxylesterases (CXEs). biorxiv.orgresearchgate.net In the model plant Arabidopsis thaliana, this process is well-documented. When Arabidopsis plants are exposed to this compound, they rapidly absorb the compound, and a near-immediate accumulation of (Z)-3-Hexenol is observed in the leaves, demonstrating a swift enzymatic conversion. nih.gov
Research has identified specific carboxylesterases responsible for this reaction. oup.combiorxiv.org Through inhibitor and fractionation experiments in Arabidopsis leaf extracts, AtCXE5 and AtCXE12 were pinpointed as the primary enzymes catalyzing the hydrolysis of this compound. oup.comresearchgate.net Further investigation using T-DNA insertion mutants confirmed that AtCXE12, in particular, plays a dominant role in this conversion in planta. biorxiv.orgresearchgate.net Leaf extracts from atcxe12 mutant plants showed a significant reduction—approximately 52%—in their ability to hydrolyze this compound compared to wild-type plants. researchgate.net The heterologous expression of both AtCXE5 and AtCXE12 in Escherichia coli confirmed that both enzymes can effectively hydrolyze this compound to (Z)-3-Hexenol. oup.com
This hydrolytic activity is not unique to Arabidopsis. Similar this compound esterase activity has been found in the leaves of various other plant species, suggesting a conserved metabolic mechanism across the plant kingdom. oup.combiorxiv.org Carboxylesterases that hydrolyze volatile esters have also been identified in the fruits of several domesticated plants, including tomato (Solanum lycopersicum), peach (Prunus persica), and strawberry (Fragaria × ananassa). biorxiv.orgresearchgate.netnih.gov The hydrolysis of this compound to (Z)-3-Hexenol is considered a crucial step, potentially activating the molecule for subsequent signaling roles or preparing it for further metabolic processing, such as glycosylation. nih.govbiorxiv.orgmdpi.com
Table 1: Carboxylesterases Involved in this compound Hydrolysis
| Enzyme | Organism | Substrate(s) | Product | Significance |
|---|---|---|---|---|
| AtCXE12 | Arabidopsis thaliana | This compound | (Z)-3-Hexenol | Major contributor to hydrolysis in Arabidopsis leaves. oup.combiorxiv.orgresearchgate.net |
| AtCXE5 | Arabidopsis thaliana | This compound | (Z)-3-Hexenol | Contributes to hydrolysis in Arabidopsis leaves. oup.combiorxiv.org |
| SlCXE1 | Solanum lycopersicum (Tomato) | Volatile esters (e.g., Hexyl acetate) | Corresponding alcohols | Involved in fruit volatile metabolism. nih.gov |
| PpCXE1 | Prunus persica (Peach) | Volatile esters (e.g., E-2-hexenyl acetate) | Corresponding alcohols | Associated with the catabolism of volatile esters during fruit ripening. nih.gov |
| FanCXE1 | Fragaria × ananassa (Strawberry) | Volatile esters | Corresponding alcohols | Involved in the degradation of volatile esters in fruit. nih.gov |
Glycosylation Pathways of (Z)-3-Hexenol Derivatives
Following the hydrolysis of this compound to (Z)-3-Hexenol, the resulting alcohol can undergo glycosylation, a process where a sugar moiety is attached to the molecule. oup.comnih.gov This conversion is a significant metabolic step, transforming the volatile alcohol into a non-volatile, water-soluble glycoside. pnas.orgnih.gov This process is thought to be a mechanism for detoxification, storage, and regulation of the bioactivity of green leaf volatiles. pnas.orgplos.org
The enzymes responsible for this transformation are uridine-diphosphate-dependent glycosyltransferases (UGTs). nih.govfrontiersin.org In the tea plant (Camellia sinensis), specific UGTs have been identified that are highly active towards (Z)-3-Hexenol. nih.gov Research pinpointed CsUGT85A53, which exists in several allelic forms (UGT85A53-1, UGT85A53-2, and UGT85A53-3), as a key enzyme in the glucosylation of (Z)-3-Hexenol to form (Z)-3-hexenyl glucoside. nih.govfrontiersin.org Transient overexpression of CsUGT85A53-1 in tobacco plants led to a significant increase in the levels of (Z)-3-hexenyl glucoside, confirming its function in vivo. nih.govresearchgate.net
Similarly, in tomato (Solanum lycopersicum), exposure to (Z)-3-Hexenol leads to the formation of (Z)-3-hexenyl β-vicianoside, a diglycoside that has been shown to have defensive properties against insect herbivores. oup.comresearchgate.net The enzyme responsible for this in tomato has been identified as UGT91R1. researchgate.net The ability to absorb airborne (Z)-3-Hexenol and convert it into glycosides is a widely conserved mechanism among various plant species, including tomato, tobacco, and tea, indicating its general importance in plant metabolism and defense. pnas.orgnih.gov
Table 2: UGTs Involved in (Z)-3-Hexenol Glycosylation
| Enzyme | Organism | Substrate | Product | Significance |
|---|---|---|---|---|
| CsUGT85A53-1/2 | Camellia sinensis (Tea Plant) | (Z)-3-Hexenol | (Z)-3-hexenyl glucoside | High catalytic activity towards (Z)-3-Hexenol. nih.govfrontiersin.org |
| CsUGT85A53-3 | Camellia sinensis (Tea Plant) | (Z)-3-Hexenol, Nerol | (Z)-3-hexenyl glucoside, Neryl glucoside | Similar catalytic efficiency for both substrates. nih.gov |
| UGT91R1 | Solanum lycopersicum (Tomato) | (Z)-3-Hexenol | (Z)-3-hexenyl β-vicianoside | Catalyzes the formation of a defensive glycoside. researchgate.net |
Intra-plant and Interspecies Metabolic Fate and Turnover Dynamics
The metabolic fate of this compound and its derivatives is dynamic, involving transport within the plant and metabolism by other organisms, particularly insects. oup.comwikipedia.org Upon release from wounded tissues, GLVs like this compound can be taken up by undamaged parts of the same plant or by neighboring plants. oup.comelifesciences.org This uptake initiates a metabolic cascade. For instance, in maize, absorbed (Z)-3-Hexenol is rapidly converted to (Z)-3-hexenyl acetate, a process that can modulate its signaling activity. nih.gov
Within the plant, the conversion of volatile aldehydes to alcohols and then to esters or glycosides represents a shift in chemical properties. nih.govplos.org Aldehydic forms like (Z)-3-hexenal are highly reactive and potentially toxic, while their corresponding alcohols and esters are considered more inert. plos.org The reduction of aldehydes to alcohols in intact tissues is an NADPH-dependent process, suggesting a mechanism to minimize cellular damage while preserving a pool of C6 compounds for defense. plos.org The subsequent glycosylation renders them non-volatile, effectively storing them within the cell for potential future use. pnas.orgresearchgate.net
In an interspecies context, the metabolism of these compounds is crucial for plant-insect interactions. wikipedia.orginrae.fr Herbivorous insects have evolved enzymatic machinery to detoxify plant defense compounds. For example, the Egyptian cotton leafworm (Spodoptera littoralis) possesses carboxylesterases in its antennae that can hydrolyze this compound. inrae.fr This suggests a mechanism to neutralize the volatile before it can exert its full effect. Conversely, the release of GLVs, including this compound, can attract natural enemies of the herbivores, such as parasitic wasps, creating a complex tritrophic interaction. wikipedia.orgresearchgate.net The specific blend and concentration of emitted volatiles, which are shaped by the plant's metabolic turnover, convey detailed information within the ecosystem. elifesciences.orgnih.gov The rapid turnover, from the immediate release of aldehydes to the subsequent formation of alcohols and acetates within minutes, highlights the dynamic nature of this chemical communication system. mdpi.com
Ecological Functions and Inter Organismal Signaling Mediated by Cis 3 Hexenyl Acetate
Emission Dynamics in Response to Biotic and Abiotic Stresses
cis-3-Hexenyl acetate (B1210297) is a prominent member of the green leaf volatiles (GLVs), a group of C6 compounds produced by nearly all plants. nih.gov Its emission is highly dynamic, fluctuating in response to various environmental cues, particularly physical damage and stress. nih.gov
Mechanically Induced Volatile Release and Herbivory-Associated Emission Patterns
The release of cis-3-hexenyl acetate is strongly and rapidly induced by mechanical damage to plant tissues. thefrostlab.com This emission serves as an immediate signal of wounding. thefrostlab.com For instance, in corn plants, significantly greater quantities of this compound were released by plants damaged by Elasmopalpus lignosellus larvae compared to undamaged or manually damaged plants. mdpi.com
Studies on Tulbaghia violacea have quantified this response. In two varieties, 'Violacea' and 'Alba', mechanical wounding by cutting the leaves led to a dramatic increase in this compound emission, ranging from 10 to 50 times higher than the emission from unwounded plants. nih.govmdpi.com This demonstrates a potent and immediate volatilization response directly linked to the loss of tissue integrity. Similarly, when Tanacetum cinerariifolium (Pyrethrum daisy) seedlings are wounded, they show a significantly enhanced emission of a volatile blend that includes (Z)-3-hexen-1-yl acetate. nih.gov
The following table illustrates the change in emission rates of this compound in Tulbaghia violacea varieties before and after mechanical wounding. nih.govmdpi.com
Emission of cis-3-Hexenyl Acetate from Tulbaghia violacea
| Variety | Condition | Emission Rate (ng plant⁻¹ h⁻¹) |
|---|---|---|
| Violacea (Purple) | Non-Wounded | ~6 |
| Wounded | up to 260 | |
| Alba (White) | Non-Wounded | ~9 |
| Wounded | up to 440 |
Volatilization under Abiotic Stress Conditions (e.g., Drought, Mechanical Wounding)
Abiotic stresses, including mechanical wounding and drought, are significant triggers for the release of this compound and other GLVs. nih.gov Mechanical damage, as detailed above, is a primary elicitor, causing an immediate release of the compound from damaged tissues. thefrostlab.comnih.gov
While direct studies on drought-induced emission of this compound are specific, research on related GLVs provides insight. For example, tea plants exposed to cold stress release a blend of volatiles, including (Z)-3-hexenol, a precursor to this compound. nih.govnih.gov This cold-induced (Z)-3-hexenol was found to improve the drought tolerance of neighboring tea plants, suggesting a role for GLVs in mediating responses to a combination of abiotic stresses. nih.govnih.gov This indicates that various environmental stressors can lead to the production and emission of these signaling molecules. nih.gov
Constitutive Emission Profiles Across Plant Species and Varieties
While often associated with stress, this compound is also emitted constitutively by some plants, with emission rates varying significantly between species and even varieties. nih.govmdpi.com For example, undamaged Tulbaghia violacea plants consistently emit the compound, with the 'Alba' variety releasing slightly higher amounts than the 'Violacea' variety. nih.gov Lima bean (Phaseolus lunatus) plants also exhibit a constitutive release of this compound, which can be influenced by atmospheric conditions such as CO₂ concentrations. openagrar.de The compound is a naturally occurring component in various fruits like apples and guavas, as well as in the essential oils of plants such as green tea and wild mint. ecostore.comnutrition-chemicals.comperfumiarz.com
Plant-Plant Communication and Defense Priming
This compound functions as an important airborne signaling molecule in plant-plant communication. mdpi.comnih.gov When released by a damaged plant, it can be perceived by neighboring plants, triggering a state of heightened defensive readiness known as priming. nih.govresearchgate.net This allows the receiver plants to mount a faster and stronger defense response upon subsequent attack. researchgate.neteku.edu
Airborne Signaling for Induced Systemic Resistance in Receiver Plants
The airborne transmission of this compound from a damaged emitter plant can induce systemic resistance in an undamaged receiver plant. frontiersin.org This process, a form of induced systemic resistance (ISR), does not rely on direct killing of pathogens but rather on enhancing the physical or chemical barriers of the host plant. wikipedia.orguowasit.edu.iq Exposure to this compound primes the plant's defense systems, which are often mediated by signaling pathways involving jasmonic acid and ethylene. wikipedia.orgnih.gov
For example, exposing lima bean and pepper plants to a persistent low dose of this compound in a field setting resulted in reduced natural herbivory in the lima bean plants. thefrostlab.com This demonstrates that perception of this single volatile cue can enhance a plant's resistance to herbivores under natural conditions. thefrostlab.com The ability of plants to detect and use this compound as a wound signal suggests an adaptive benefit, allowing them to prepare for potential threats before experiencing damage themselves. nih.govbohrium.com
Transcriptional and Metabolic Reprogramming in Primed Plants
The priming effect of this compound is rooted in the reprogramming of the receiver plant's gene expression and metabolism. nih.gov Plants exposed to this volatile cue undergo significant transcriptional and metabolic changes that prepare them for a more robust defense response. nih.govbohrium.com
In hybrid poplar saplings, exposure to this compound followed by feeding from gypsy moth larvae led to higher concentrations of jasmonic acid and linolenic acid compared to controls. nih.govresearchgate.netbohrium.com Furthermore, the compound primed the expression of genes involved in oxylipin signaling and direct defenses, such as lipoxygenase 1 and a Kunitz proteinase inhibitor. omicsdi.org In maize, this compound can directly induce the expression of defense genes even without a subsequent herbivore attack. nih.gov This priming also extends to the release of other defense-related volatiles; poplar leaves pre-exposed to this compound released more terpene volatiles upon herbivory. nih.govbohrium.com
The following table summarizes key molecular and metabolic changes observed in plants primed by this compound. nih.govnih.govbohrium.comomicsdi.org
Transcriptional and Metabolic Changes in Primed Plants
| Plant Species | Metabolic Change | Transcriptional Change |
|---|---|---|
| Hybrid Poplar (Populus deltoides x nigra) | Increased levels of jasmonic acid and linolenic acid upon herbivory. | Primed transcripts of genes for oxylipin signaling (e.g., lipoxygenase 1). |
| Primed release of terpene volatiles upon herbivory. | Primed transcripts of genes for direct defense (e.g., Kunitz proteinase inhibitor). | |
| Maize (Zea mays) | Increased jasmonate signaling upon induction. | Directly induced defense gene expression. |
Modulation of Oxylipin Signaling and Phytohormone Pathways (e.g., Jasmonic Acid, Linolenic Acid)
This compound plays a significant role in modulating the oxylipin signaling pathway, a crucial component of plant defense responses. This pathway is initiated by the oxygenation of fatty acids. One of the key outcomes of this pathway is the production of the phytohormone jasmonic acid (JA) and its precursors, such as 12-oxo-phytodienoic acid (OPDA). nih.gov These compounds are central to regulating a plant's response to stress, particularly from herbivores. nih.gov
When a plant is wounded, it releases a blend of volatile organic compounds, including this compound. Neighboring plants can detect this airborne signal, which triggers a priming effect. thefrostlab.comnih.gov This priming prepares the receiving plant to respond more quickly and strongly to future threats. For instance, in hybrid poplar saplings, exposure to this compound led to higher concentrations of jasmonic acid and its precursor, linolenic acid, after being fed upon by gypsy moth larvae. thefrostlab.comnih.gov This indicates that this compound primes the octadecanoid pathway, which is responsible for jasmonic acid synthesis. thefrostlab.com
Research has shown that this compound can boost jasmonate-related defenses. In wheat, for example, pretreatment with this compound enhanced its defense against the fungal pathogen Fusarium graminearum by amplifying jasmonic acid-dependent defenses during the later stages of infection. nih.gov
The interplay between different branches of the oxylipin pathway is also noteworthy. While the branch leading to jasmonic acid is associated with direct defense responses, the hydroperoxide lyase (HPL) branch, which produces green leaf volatiles like hexenyl acetate, is linked to indirect defense mechanisms. annualreviews.org This involves attracting natural enemies of the herbivores that are attacking the plant. annualreviews.org
Induced Production of Specialized Metabolites (e.g., Terpenoids, Benzoxazinoids)
Exposure to this compound can also induce the production of various specialized metabolites that contribute to a plant's defense arsenal. These secondary metabolites can have deterrent or toxic effects on herbivores.
One important class of these induced compounds is terpenoids. nih.gov In hybrid poplar leaves, for example, exposure to this compound primed the release of terpene volatiles. thefrostlab.comnih.gov This priming effect means that the plants were prepared to release these defensive compounds more rapidly and in greater quantities when subsequently attacked by herbivores. thefrostlab.com Terpenoids are a diverse group of organic compounds that can act as toxins, feeding deterrents, and attractants for the natural enemies of herbivores. nih.gov
Benzoxazinoids are another class of defensive metabolites found in many cereal crops. mdpi.com While direct induction of benzoxazinoids by this compound is an area of ongoing research, the general priming of plant defenses by this volatile organic compound suggests a potential influence on the biosynthesis of such protective chemicals. The production of these compounds is a key component of a plant's induced defense response, which can be triggered by signals like this compound.
Physiological and Developmental Responses in Primed Vegetation
Alterations in Plant Growth, Biomass Allocation, and Reproductive Outputs
The induction of defense responses through priming can come at a cost to the plant. The resources allocated to producing defensive compounds and preparing for potential attacks might otherwise be used for growth and reproduction. This can lead to a trade-off between defense and growth.
Enhancement of Abiotic Stress Tolerance (e.g., Salinity Stress)
Interestingly, the signaling pathways activated by this compound and other green leaf volatiles can also enhance a plant's tolerance to abiotic stresses, such as salinity and drought. The phytohormone abscisic acid (ABA) plays a crucial role in mediating responses to these stresses.
Studies on related green leaf volatiles, such as (Z)-3-hexenol, have shown that they can improve drought tolerance in tea plants, likely through a mechanism involving ABA. nih.gov Exogenous application of (Z)-3-hexen-1-ol, a related compound, has been found to enhance hyperosmotic stress tolerance in Camellia sinensis. nih.gov This suggests that the signaling networks triggered by these volatiles can cross-talk with pathways that regulate abiotic stress responses, providing a broader protective effect. While more research is needed to specifically delineate the role of this compound in salinity stress tolerance, its influence on phytohormone pathways suggests a potential role in enhancing resilience to a range of environmental challenges.
Plant-Insect Interactions
This compound is a key mediator in the complex interactions between plants and insects. It is a component of the volatile signals that plants release upon being damaged by herbivores, and it serves as a crucial cue in both direct and indirect defense strategies. mdpi.com
Direct Plant Defense Mechanisms and Herbivore Deterrence
The release of this compound is part of a plant's direct defense against insect herbivores. nih.gov These green leaf volatiles can have a deterrent effect on some insects, discouraging them from feeding or laying eggs on the plant. nih.gov The rapid release of these compounds upon wounding serves as an immediate chemical barrier.
Indirect Plant Defense through Natural Enemy Recruitment
One of the most significant ecological functions of this compound is its role in "calling for help." By releasing this volatile, plants can attract the natural enemies of the herbivores attacking them, thereby engaging in a form of indirect defense.
Research has demonstrated that this compound is an effective attractant for certain species of parasitoid wasps (Hymenoptera). These wasps are crucial biological control agents, as their larvae develop within and ultimately kill the herbivorous host.
In a study investigating the responses of the endoparasitoid Campoletis chlorideae to various plant volatiles, this compound was one of only two compounds out of nineteen that proved attractive to the parasitoid in Y-tube olfactometer assays. researchgate.net Furthermore, treating tobacco plants with this compound led to a significantly higher rate of parasitism on Helicoverpa armigera (cotton bollworm) larvae compared to untreated plants. researchgate.net Another study found that applying (Z)-3-hexenyl acetate to cotton fields resulted in a two- to three-fold increase in the parasitism of eggs of the tarnished plant bug, Lygus lineolaris. conservationevidence.com
Table 1: Effect of this compound on Parasitism Rate
This table summarizes research findings on the influence of this compound on the effectiveness of parasitoid insects in controlling pest populations.
| Parasitoid Species | Host Pest | Experimental Finding | Reference |
|---|---|---|---|
| Campoletis chlorideae | Helicoverpa armigera (Cotton Bollworm) | Significantly attracted to the compound in lab assays; application to plants increased larval parasitism. | researchgate.net |
| Various egg parasitoids | Lygus lineolaris (Tarnished Plant Bug) | Application to cotton fields increased egg parasitism by 2-3 times. | conservationevidence.com |
While this compound is a well-established attractant for parasitoids, its role in luring generalist predators like the multicolored Asian lady beetle, Harmonia axyridis, is less clear. Studies on the chemical attractants for H. axyridis have often identified other compounds, such as the floral volatile nonanal or various sesquiterpenes, as primary lures. researchgate.netpherobase.com Some research has noted that chemical attractants can have mixed effects on predatory insects; for example, one study found that this compound had ambiguous results for attracting lacewings. conservationevidence.com Therefore, there is currently insufficient evidence to confirm that this compound is a significant attractant for Harmonia axyridis.
Modulation of Herbivore Behavior and Host Selection
Beyond direct defense and predator recruitment, this compound acts as a critical information-carrying molecule that herbivores themselves use to make decisions about feeding and reproduction.
The presence and concentration of this compound can significantly influence where female insects choose to lay their eggs, a behavior critical for the survival of their offspring.
Spodoptera frugiperda (Fall Armyworm): This major agricultural pest shows a distinct preference for maize over other crops like rice. Research has identified (Z)-3-hexenyl acetate, a volatile present in maize but not rice, as a key factor driving this preference. The compound plays a critical role in attracting female moths and stimulating them to lay eggs on maize plants.
Empoasca vitis (Tea Green Leafhopper): This pest of tea plants uses the emission levels of (Z)-3-hexenyl acetate to differentiate between tea varieties. researchgate.netcambridge.org Studies have shown that mated female leafhoppers are attracted to this compound and prefer to lay their eggs on tea shoots that have been baited with it. cambridge.org This indicates that this compound serves as a reliable host and oviposition cue for E. vitis, guiding females to what they perceive as the most suitable plants for their progeny. cambridge.orgmdpi.com A patent has also been filed for a trapping method for E. vitis that uses a mixture of volatiles including this compound. google.com
Table 2: Influence of this compound on Herbivore Oviposition
This table shows how this compound acts as a chemical cue for host selection and egg-laying for different pest species.
| Insect Species | Behavioral Effect | Host Plant Context | Reference |
|---|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | Attraction and oviposition stimulation | Mediates preference for maize over rice | N/A |
| Empoasca vitis (Tea Green Leafhopper) | Host and oviposition cue | Used to select suitable tea plant varieties | researchgate.netcambridge.org |
Plant-Microbe Interactions
Priming of Plant Defenses against Fungal Pathogens (e.g., Fusarium graminearum)
This compound, a common green leaf volatile (GLV), plays a crucial role in mediating plant-microbe interactions by priming plant defenses against pathogenic fungi. Priming is a process whereby a plant is sensitized by a chemical cue, leading to a faster and stronger defense response upon subsequent pathogen attack. Pre-exposure of wheat (Triticum aestivum) to this compound has been shown to enhance its defense against the hemibiotrophic fungus Fusarium graminearum, the causal agent of Fusarium head blight. nih.govnih.gov
Research has demonstrated that wheat ears primed with this compound accumulated up to 40% fewer necrotic spikelets following infection with F. graminearum. nih.gov Furthermore, leaves of primed seedlings exhibited significantly smaller necrotic lesions compared to non-primed plants. nih.gov This enhanced resistance is associated with a significant reduction in fungal growth within the plant tissues. nih.gov
The mechanism underlying this priming effect involves the modulation of plant hormone signaling pathways. Specifically, this compound appears to boost jasmonic acid (JA)-dependent defenses during the necrotrophic phase of F. graminearum infection. nih.govnih.gov During this later stage of infection, the fungus actively kills host tissue to obtain nutrients. The primed plants exhibit a more robust activation of JA-related defense responses, which are effective against necrotrophic pathogens. Conversely, the priming with this compound appears to suppress salicylic acid (SA)-regulated defenses during the initial biotrophic phase of infection, where the fungus feeds on living host tissue. nih.govnih.gov This temporal regulation of hormone pathways is critical for mounting an effective defense against pathogens with complex lifestyles.
Impact on Microbial Pathogenicity and Growth Dynamics
While the primary recognized role of this compound in plant-microbe interactions is the priming of plant defenses, this enhanced host resistance directly impacts the pathogenicity and growth of invading microbes. The stronger and faster defense responses in primed plants create a less favorable environment for the pathogen, thereby inhibiting its proliferation.
In studies involving wheat primed with this compound, a significant reduction in the in-planta growth of Fusarium graminearum was observed. nih.gov This demonstrates that the volatile compound, by modulating the plant's defense system, indirectly curtails the pathogen's ability to colonize and spread within the host tissue. However, an interesting and complex consequence of this interaction is the potential for increased mycotoxin production by the fungus. Research has shown that while fungal growth is reduced, the stressed F. graminearum in primed wheat may produce more deoxynivalenol (DON), a potent mycotoxin. nih.gov This highlights a nuanced interplay where the plant's defense, while effective at limiting fungal biomass, can inadvertently lead to an increase in the concentration of harmful secondary metabolites produced by the pathogen.
The following table summarizes the observed effects of this compound-mediated plant priming on Fusarium graminearum.
| Parameter | Observed Effect in Primed Wheat |
| Necrotic Spikelets | Up to 40% reduction |
| Necrotic Lesion Size on Leaves | Significantly smaller |
| In-planta Fungal Growth | Strongly reduced |
| Deoxynivalenol (DON) Production | Increased |
Chemosensory Perception and Signal Transduction Mechanisms in Insect Olfaction
Neurophysiological Responses to cis-3-Hexenyl Acetate (B1210297)
The initial stages of olfactory perception in insects involve the detection of odorant molecules by specialized sensory structures, primarily the antennae. The binding of cis-3-Hexenyl acetate to receptors on olfactory sensory neurons (OSNs) triggers a cascade of neurophysiological events that can be measured and characterized.
Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify which volatile compounds in a complex mixture are biologically active, meaning they elicit a response from an insect's antenna. Numerous studies have employed GC-EAD to demonstrate the consistent and significant antennal responses of various insect species to this compound.
For instance, in the oriental fruit moth, Grapholita molesta, GC-EAD analysis of volatiles from different host plants consistently shows that this compound is an EAD-active compound, indicating its importance in host recognition. researchgate.net Similarly, studies on the fall armyworm, Spodoptera frugiperda, have used GC-EAD to identify this compound from maize volatiles as a key compound eliciting strong antennal responses. nih.gov This technique has been instrumental in pinpointing this compound as a behaviorally relevant odorant for a wide range of insects, including beetles and moths. researchgate.net The responses can vary in intensity, but the compound reliably elicits electrical activity in the antennae, confirming its detection by the peripheral olfactory system.
Below is a table summarizing GC-EAD findings for this compound in various insect species.
| Insect Species | Host/Context | Finding | Reference(s) |
| Grapholita molesta (Oriental Fruit Moth) | Peach Shoots, Apples | Consistently elicits strong EAD responses. | researchgate.net |
| Spodoptera frugiperda (Fall Armyworm) | Maize | Identified as a key EAD-active compound stimulating female antennae. | nih.gov |
| Cydia molesta | Various plant volatiles | Elicited consistent antennal responses in female moths. | researchgate.net |
| Manduca sexta (Hawkmoth) | General plant volatiles | Significant EAD responses observed in both male and female moths. | biorxiv.org |
| Plutella xylostella (Diamondback Moth) | Brassicaceae crops | Produced a relatively weak, but notable, electroantennographic response. |
This table is interactive and can be sorted by column.
Beyond the whole-antenna response, single-sensillum recordings (SSR) allow for the examination of individual olfactory sensory neuron (OSN) activity. These studies reveal that specific neurons are highly sensitive and often selectively tuned to this compound. In the pale brown chafer, Phyllopertha diversa, OSNs specifically tuned to this compound were found to have a very low detection threshold, far below that of neurons detecting the species' sex pheromone. oup.com This highlights the exceptional sensitivity of the olfactory system to this particular green leaf volatile.
Molecular Basis of Perception
The specificity and sensitivity of olfactory neurons are determined at the molecular level by odorant receptors (ORs) expressed on their dendritic membranes. The identification and characterization of these receptors are crucial for understanding the mechanisms of chemosensory perception.
Significant progress has been made in identifying the specific ORs that detect this compound. In the fall armyworm, Spodoptera frugiperda, a comprehensive screening of ORs revealed that SfruOR23 is the primary receptor for this compound. nih.gov This receptor showed the highest response to this compound when expressed in Xenopus oocytes. Furthermore, the expression of SfruOR23 was found to be highly female-biased. nih.gov When the function of SfruOR23 was disrupted using RNA interference (RNAi), the electrophysiological response of the female antennae to this compound was markedly reduced, confirming its critical role in the perception of this volatile. nih.gov
Similarly, in the common cutworm, Spodoptera litura, the odorant receptor SlituOR12 was identified and found to be exclusively and sensitively tuned to this compound. nih.govresearchgate.net Functional analysis in Xenopus oocytes demonstrated that SlituOR12 did not respond to other tested plant volatiles, showcasing its high specificity. nih.govresearchgate.net
| Odorant Receptor | Insect Species | Key Finding | Reference(s) |
| SfruOR23 | Spodoptera frugiperda | Female-biased expression; key receptor mediating responses to this compound. | nih.gov |
| SlituOR12 | Spodoptera litura | Exclusively and sensitively tuned to this compound. | nih.govresearchgate.net |
This table is interactive and can be sorted by column.
Insect ORs are fundamentally different from their vertebrate counterparts. They form heteromeric complexes, typically consisting of a variable, odorant-binding OR subunit (like SfruOR23) and a highly conserved co-receptor known as Orco. nih.gov This complex functions as a ligand-gated ion channel. mdpi.com The binding of an odorant like this compound to the specific OR subunit is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel and the influx of cations. plos.org This influx depolarizes the neuron's membrane, generating an electrical signal.
While the primary mechanism is ionotropic, there is evidence suggesting the involvement of metabotropic, G-protein-coupled signal transduction cascades in modulating the olfactory response. frontiersin.org These secondary pathways can influence the sensitivity and kinetics of the neuronal response. Odorant-binding proteins (OBPs) present in the sensillum lymph are also believed to play a role by solubilizing and transporting hydrophobic odorants like this compound to the receptors. nih.gov However, the precise interaction between the ligand, OBP, and the OR/Orco complex is an area of ongoing research. mdpi.com
Decoding of Complex Volatile Blends
In nature, insects rarely encounter single odorants in isolation. Instead, they perceive complex blends of volatiles released from plants. The ability to decode these blends is essential for making accurate behavioral decisions, such as identifying a suitable host plant. This compound is a common component of these blends, and its relative ratio to other compounds can be critical. d-nb.info
Studies on the Colorado potato beetle suggest that the insect brain has at least two channels for processing olfactory information: one for detecting the mere presence of green leaf volatiles and another for evaluating the ratios of the components within the blend. nih.gov The response of olfactory neurons to a mixture is not simply the sum of the responses to individual components. Some compounds can have synergistic or inhibitory effects on the perception of others. For example, the presence of this compound in a blend can enhance the attraction of certain moth species to their sex pheromones. The processing of this complex information, which begins in the antennal lobe glomeruli, is ultimately integrated in higher-order brain centers to produce a coherent behavioral output. d-nb.info
Across-Fiber Patterning and Labeled Line Coding in Olfactory Processing
The insect olfactory system employs sophisticated coding mechanisms to discriminate between a vast array of chemical cues in the environment. The perception of this compound, a common green leaf volatile (GLV), is processed through two primary neural coding strategies: across-fiber patterning and labeled line coding. Often, these two mechanisms work in concert to provide a nuanced representation of the olfactory world.
Across-fiber patterning, also known as combinatorial coding, relies on the differential activation of a population of broadly tuned olfactory receptor neurons (ORNs). Each ORN type expresses a specific olfactory receptor (OR) that can be activated by multiple odorants, and a single odorant can activate multiple types of ORNs. The identity of an odor is therefore encoded not by the activity of a single, highly specialized neuron, but by the unique pattern of activation across an ensemble of different ORN types. This system allows for the recognition of a vast number of odors with a limited number of receptor types.
In the context of this compound, studies on various insect species, such as the Colorado potato beetle (Leptinotarsa decemlineata), demonstrate this principle. The olfactory system of this beetle possesses ORNs that respond to a range of C6 green leaf volatiles, including this compound, cis-3-hexen-1-ol, trans-2-hexenal, trans-2-hexen-1-ol, and 1-hexanol (B41254). While some neurons are more specialized, many exhibit overlapping response spectra, creating a distinct "fingerprint" of neural activity for the odor of potato leaves, where this compound is a key component. nih.govmdpi.comresearchgate.net The relative response of these different neurons provides the basis for the across-fiber pattern that represents the odor blend.
Conversely, the labeled line theory posits that highly specific ORNs are narrowly tuned to detect single, ecologically critical compounds. The activation of such a neuron directly signals the presence of a specific chemical, creating a "private line" of communication to higher brain centers that can trigger an immediate and stereotyped behavioral response. This coding strategy is efficient for odors that have a consistent and vital meaning, such as sex pheromones or key host-plant indicators.
A clear example of labeled line coding for this compound has been identified in the common cutworm, Spodoptera litura. Research has characterized a specific odorant receptor, SlituOR12, which is exclusively and sensitively tuned to this compound. d-nb.inforesearchgate.net When tested against a panel of other structurally related plant volatiles, this receptor showed no significant response, highlighting its high degree of specificity. d-nb.inforesearchgate.net This suggests that for S. litura, the detection of this compound is of such importance for behaviors like host location or oviposition that a dedicated neural circuit has evolved for its perception. d-nb.inforesearchgate.net
The following tables present data from electrophysiological studies that illustrate these two coding principles.
Table 1: Illustrative Across-Fiber Patterning in Response to Green Leaf Volatiles in the Colorado Potato Beetle (Leptinotarsa decemlineata) This table synthesizes typical response profiles of different olfactory receptor neuron (ORN) types to a selection of green leaf volatiles. The values represent the relative firing frequency (spikes/sec) above the spontaneous firing rate.
| ORN Type | This compound | trans-2-Hexenal | cis-3-Hexen-1-ol | 1-Hexanol |
| ORN Type A | 55 | 15 | 40 | 25 |
| ORN Type B | 20 | 60 | 10 | 5 |
| ORN Type C | 10 | 5 | 15 | 50 |
| ORN Type D | 45 | 40 | 35 | 15 |
| Data are representative values synthesized from findings reported in studies on L. decemlineata olfaction. nih.govmdpi.com |
Table 2: Labeled Line Response of SlituOR12 Receptor from Spodoptera litura to this compound and Related Compounds This table shows the specific and dose-dependent response of the SlituOR12 receptor, expressed in Xenopus oocytes, to this compound. The response is measured as the normalized current amplitude.
| Compound (at 10⁻⁵ M) | Normalized Response (%) |
| This compound | 100 |
| cis-3-Hexenyl propionate | < 5 |
| cis-3-Hexenyl butyrate | < 5 |
| trans-2-Hexenyl acetate | < 5 |
| cis-3-Hexen-1-ol | < 5 |
| Hexyl acetate | < 5 |
| Data extracted from dose-response curve analyses in Zhang et al. (2013). d-nb.inforesearchgate.net |
Synergistic and Antagonistic Interactions in Olfactory Perception of Multi-component Blends
In natural environments, insects rarely encounter single odorants in isolation. Instead, they perceive complex blends of volatile compounds, and the neural representation of such a mixture is not always a simple summation of the responses to its individual components. Interactions between odorants at the periphery, within the olfactory receptor neurons, can lead to synergistic or antagonistic effects, significantly altering the final olfactory percept and subsequent behavior.
Synergism occurs when the neural or behavioral response to a mixture is greater than the sum of the responses to the individual components. This phenomenon is often observed when a general plant volatile, such as this compound, is combined with a species-specific sex pheromone. For instance, in several moth species, the presence of green leaf volatiles can enhance the attractiveness of the female-emitted sex pheromone to males. Field trapping studies with the oriental fruit moth, Grapholita molesta, have shown that blends of the main sex pheromone component with this compound can significantly increase the capture of male moths compared to the pheromone alone. mdpi.com This suggests that this compound acts as a contextual cue, indicating the presence of a host plant where a potential mate is likely to be found, thereby heightening the male's response to the pheromone.
Antagonism , or mixture suppression, is the opposite effect, where the response to a blend is less than the response to one or more of its individual components. This is a common phenomenon in the olfactory systems of herbivorous insects and is thought to play a crucial role in the fine-tuning of host plant recognition. The precise ratio of components in a host's odor blend can be a critical indicator of its identity and suitability.
Studies on the Colorado potato beetle (Leptinotarsa decemlineata) provide clear examples of antagonism. When the olfactory receptors of this beetle are stimulated with binary mixtures of green leaf volatiles, such as this compound and 1-hexanol, the neural response is often suppressed. nih.govresearchgate.netfrontiersin.org For a neuron that responds strongly to this compound, the addition of 1-hexanol to the stimulus can significantly reduce the neuron's firing rate. researchgate.net This suppression is particularly pronounced in more specialized, narrowly tuned neurons. nih.govfrontiersin.org Such a mechanism allows the beetle to discriminate between the specific odor blend of its host plant, the potato, and the odors of non-host plants, which may contain the same components but in different ratios. mdpi.comoup.com If a non-host volatile is present in the blend, it can antagonize the response to key host volatiles, effectively disrupting the "correct" host-plant signal and preventing attraction.
The following table summarizes findings from studies on these interactive effects involving this compound.
Table 3: Synergistic and Antagonistic Effects of this compound in Olfactory Blends
| Insect Species | Blend Components | Interaction Type | Observed Effect |
| Grapholita molesta (Oriental Fruit Moth) | Sex Pheromone + this compound | Synergism | Increased male trap capture compared to pheromone alone. |
| Holotrichia parallela (Dark Black Chafer) | Sex Pheromone + this compound | Synergism | Significantly higher EAG response in males to the blend than to individual components. |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | This compound + 1-Hexanol | Antagonism (Suppression) | The response of a neuron specialized for one component is reduced by the presence of the other. |
| Spodoptera littoralis (Cotton Leafworm) | Pheromone Component (Z7-12:Ac) + this compound | Antagonism (Masking) | Response of pheromone-specific MGC neurons is dramatically reduced in a this compound background. |
| Information synthesized from various studies on insect olfaction and chemical ecology. nih.govresearchgate.netfrontiersin.orgnih.gov |
Atmospheric Chemistry and Environmental Significance of Cis 3 Hexenyl Acetate
Atmospheric Concentrations and Biogenic Emission Fluxes
The presence of cis-3-hexenyl acetate (B1210297) in the atmosphere is directly linked to emissions from plant life. These emissions are a crucial component of the global BVOC budget and are characterized by significant spatial and temporal variations.
cis-3-Hexenyl acetate is a significant contributor to the global inventory of BVOCs. It is a primary emission from green leaves, especially when they are damaged. nih.gov For instance, freshly cut grass is a major source, with this compound accounting for approximately 40% of the total biogenic VOC emissions from this activity. nih.govacs.org The emission of such compounds occurs when plants activate their defense mechanisms in response to stressors like harvesting, mowing, grazing, or pest infestation. acs.org One study documented emissions of up to (8.66 ± 0.08) μg m⁻² of this compound in a suburban area during lawn mowing. nih.gov These emissions of GLVs can have a localized impact on air quality and contribute to the formation of secondary organic aerosols (SOA). nih.gov
The atmospheric concentration of this compound exhibits both diurnal and seasonal patterns, largely driven by the biological activity of plants and meteorological conditions. Emissions are often associated with events that occur on sunny days during warmer seasons. acs.org Field observations have indicated that significant releases of GLVs, including this compound, from tree foliage can occur intensively at dusk. nih.gov The atmospheric concentration of unsaturated esters like this compound is regulated by daily chemical reactions, which are dominated by hydroxyl (OH) radicals during the day and by nitrate (B79036) (NO₃) radicals at night. acs.org
Gas-Phase Reaction Kinetics and Degradation Pathways
Once released into the atmosphere, this compound is removed through various chemical reactions. The primary atmospheric sinks include reactions with oxidative species such as hydroxyl (OH) radicals, ozone (O₃), and nitrate (NO₃) radicals. nih.gov Photolysis is not considered a significant removal pathway. nih.govacs.org The dominant chemical removal mechanism for this unsaturated ester is atmospheric oxidation initiated by OH radicals during the daytime. nih.gov
The gas-phase reaction with hydroxyl (OH) radicals is a major degradation pathway for this compound. Several studies have determined the rate coefficient for this reaction at approximately 298 K. The reported values show some variability but are generally in agreement. This reaction is a key factor in determining the atmospheric lifetime of the compound. nih.govacs.org
| Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|
| (4.19 ± 0.38) × 10⁻¹¹ | Mairean et al. (2024) acs.orgnih.govacs.org |
| (7.84 ± 1.64) × 10⁻¹¹ | Atkinson et al. (1995), as cited by Mairean et al. (2024) nih.govacs.orgresearchgate.net |
The reaction with ozone (O₃), known as ozonolysis, is another important atmospheric sink for this compound. This reaction can be a significant degradation pathway, especially in polluted environments where ozone concentrations are elevated. acs.org The ozonolysis of this compound proceeds through the formation of a primary ozonide, which then decomposes to yield carbonyl products and Criegee intermediates. acs.orgresearchgate.net The primary products identified from this reaction are propanal and 3-oxopropyl acetate. acs.orgresearchgate.net This reaction also contributes to the formation of secondary organic aerosols (SOA). nih.govacs.orgresearchgate.net
| Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|
| (5.5 ± 0.6) × 10⁻¹⁷ | Roman et al. (2025) acs.org |
| (5.4 ± 1.4) × 10⁻¹⁷ | Atkinson et al. (1995), as cited by various sources nih.govacs.orgacs.orgresearchgate.net |
| (5.77 ± 0.70) × 10⁻¹⁷ | Zhang et al. (2018), as cited by various sources nih.govacs.orgacs.orgresearchgate.net |
| (5.90 ± 0.87) × 10⁻¹⁷ | As cited by Roman et al. (2025) acs.orgnih.gov |
| (5.80 ± 0.10) × 10⁻¹⁷ | As cited by Roman et al. (2025) acs.orgnih.gov |
During the nighttime, in the absence of sunlight, the reaction with the nitrate (NO₃) radical can become a significant atmospheric removal pathway for this compound and other biogenic volatile organic compounds. acs.orgnih.gov The oxidation of BVOCs by the nitrate radical is an important interaction between natural emissions and anthropogenic emissions related to combustion, which are a source of the nitrogen oxides that lead to NO₃ formation. nih.gov
| Rate Coefficient (kNO₃) (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|
| (2.46 ± 0.75) × 10⁻¹³ | Atkinson et al. (1995), as cited by various sources nih.govacs.orgresearchgate.netnih.gov |
Atmospheric Lifetimes and Identification of Oxidative Degradation Products
The atmospheric persistence of this compound, a biogenic volatile organic compound (BVOC) emitted by vegetation, is determined by its reaction rates with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). acs.orgresearchgate.net Experimental studies have determined the rate coefficients for these reactions, allowing for the calculation of its atmospheric lifetime. The lifetime (τ) is inversely proportional to the reaction rate constant (k) and the average concentration of the oxidant.
Recent kinetic studies have reported several values for these reaction rates. For the reaction with OH radicals, reported rate coefficients include (4.19 ± 0.38) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (7.84 ± 1.64) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The reaction with ozone has been measured with rate constants of (5.5 ± 0.6) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, (5.4 ± 1.4) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, and (5.77 ± 0.70) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgacs.orgnih.gov For the nitrate radical, a key oxidant during nighttime, the rate constant has been determined to be (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov
Based on these kinetic data and typical atmospheric oxidant concentrations, the atmospheric lifetimes of this compound can be estimated. These lifetimes indicate that the compound is removed from the atmosphere on a timescale of hours, highlighting its potential to influence local and regional atmospheric chemistry.
Table 1: Reaction Rate Coefficients and Estimated Atmospheric Lifetimes for this compound
| Oxidant | Typical Avg. Concentration (molecule cm⁻³) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime (τ) |
|---|---|---|---|
| OH (Daytime) | 2.0 x 10⁶ | (4.19 ± 0.38) x 10⁻¹¹ nih.gov | ~3.3 hours |
| O₃ | 7.0 x 10¹¹ | (5.5 ± 0.6) x 10⁻¹⁷ acs.orgresearchgate.net | ~7.2 hours |
| NO₃ (Nighttime) | 5.0 x 10⁸ | (2.46 ± 0.75) x 10⁻¹³ acs.orgnih.gov | ~1.4 hours |
The oxidative degradation of this compound leads to the formation of various smaller, more oxidized products. The initial step in its ozonolysis involves the electrophilic addition of ozone to the double bond, forming a primary ozonide which then decomposes. mdpi.com This decomposition yields stable aldehydes and excited Criegee intermediates (CIs). mdpi.com Specifically, the ozonolysis has been shown to produce propanal and 3-oxopropyl acetate as primary products, with propanal being the predominant component with a molar yield of (76 ± 4)%. acs.org Further oxidation can lead to a range of other gas-phase and condensed-phase products, including 3-acetoxy propanal, 3-acetoxy propanoic acid, and peroxoic acids. acs.org The atmospheric decomposition initiated by both OH radicals and ozone is known to produce compounds such as aldehydes, esters, and organic acids, which can act as irritants. acs.org
Secondary Organic Aerosol (SOA) Formation Potential
This compound is recognized as a precursor to secondary organic aerosol (SOA), which is formed when volatile organic compounds are oxidized in the atmosphere to form low-volatility products that can either form new particles or condense onto existing ones. mdpi.com Laboratory studies have confirmed that both ozonolysis and photooxidation of this compound lead to the generation of SOA. acs.orgmdpi.comsemanticscholar.org
The efficiency of SOA formation, known as the SOA yield, has been quantified in chamber studies. Molar yields of 8.5% from ozone-initiated oxidation and 0.9% from OH radical-initiated oxidation have been reported, with the formation attributed to oligomerization processes. acs.org The lower SOA yields from this compound compared to a similar green leaf volatile, cis-3-hexen-1-ol, are thought to be due to the acetate functional group, which inhibits the formation of higher molecular weight oligomers in the particle phase. semanticscholar.org
Contribution to Ambient Secondary Organic Aerosol Mass and Nucleation Events
The oxidation products of this compound, particularly low-volatility highly oxygenated molecules (HOMs) formed from the reactions of Criegee intermediates, can contribute to new particle formation (NPF), also known as nucleation. mdpi.com However, the role of this compound in ambient nucleation events is complex and highly dependent on environmental conditions.
Influence of Relative Humidity on New Particle Formation Dynamics
The effect of relative humidity (RH) on new particle formation from the ozonolysis of this compound is a critical and somewhat counterintuitive aspect of its atmospheric chemistry. Contrary to what is observed for some other BVOCs like α-pinene, increasing relative humidity has been shown to strongly inhibit, and even completely shut down, NPF from this compound. mdpi.comuvm.eduresearchgate.netresearcher.life
Laboratory chamber studies have demonstrated that even slight increases in RH can lead to significant reductions in NPF. mdpi.com At a mixing ratio of 100 ppbv for this compound, an RH as low as 1.5% was found to effectively stop NPF. researcher.life This inhibition occurs despite the fact that new, low-volatility oxidation products dominant under humid conditions are formed, which would theoretically be expected to enhance NPF. mdpi.comuvm.eduresearchgate.net
Table 2: Effect of Relative Humidity on New Particle Formation (NPF) from this compound Ozonolysis
| Relative Humidity (RH) | Observation | Reference |
|---|---|---|
| < 0.1% | Reductions in NPF observed with slight increases in RH. | mdpi.com |
| > 1% | NPF is essentially shut down. | mdpi.comresearchgate.netresearcher.life |
The proposed mechanism for this inhibition involves the reaction of excited Criegee intermediates with water. This reaction may lead to the formation of small carboxylic acids that are too volatile to contribute effectively to the initial stages of new particle formation. mdpi.comuvm.eduresearchgate.net This hypothesis is supported by experiments showing that in a mixed system with α-pinene, the presence of water sequesters the CIs from this compound, allowing for a recovery of SOA formation from α-pinene. mdpi.comuvm.edu
Chemical Composition and Molecular Characterization of SOA Formed from this compound
The chemical nature of SOA derived from this compound has been investigated to understand its properties and formation mechanisms. Analysis of the bulk chemical properties of SOA from its ozonolysis includes measurements of the elemental ratios of oxygen-to-carbon (O:C) and hydrogen-to-carbon (H:C). acs.org
At a molecular level, the composition is complex and influenced by environmental factors like humidity. Under dry conditions, the SOA is composed of various oxidation products. However, under humid conditions, different chemical pathways become important. mdpi.com Research proposes mechanisms for the formation of specific water-derived SOA products from the ozonolysis of this compound under humid conditions. researchgate.net These mechanisms involve reactions that lead to higher molecular weight products.
Table 3: Proposed Water-Derived SOA Products from this compound Ozonolysis under Humid Conditions
| Proposed Molecular Weight (u) | Reference |
|---|---|
| 204 | researchgate.net |
| 262 | researchgate.net |
| 318 | researchgate.net |
These findings indicate that while gaseous water inhibits the initial nucleation of particles, it also alters the chemical composition of the resulting aerosol mass by facilitating the formation of different, potentially highly oxidized, organic molecules. mdpi.comresearchgate.net
Advanced Methodologies for Research on Cis 3 Hexenyl Acetate
Analytical Techniques for Detection, Identification, and Quantification
Precise and sensitive analytical methods are fundamental to understanding the chemical ecology of cis-3-Hexenyl acetate (B1210297). These techniques allow researchers to identify and quantify the compound in complex mixtures of volatile organic compounds (VOCs) emitted by plants.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-EAD) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like cis-3-Hexenyl acetate. In this method, volatile compounds from a sample are separated in a gas chromatograph and then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification. Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is particularly useful for distinguishing isomers and quantifying compounds in complex matrices.
Coupling gas chromatography with electroantennographic detection (GC-EAD) is a powerful technique for identifying biologically active volatiles. As compounds elute from the GC column, the effluent is split, with one part going to the MS detector and the other passing over an insect's antenna. This allows for the simultaneous recording of chemical data and the antenna's electrical response, pinpointing which specific compounds, such as this compound, are detected by the insect. mdpi.comresearchgate.net For instance, GC-EAD analysis has been used to identify the volatile compounds in plant extracts that elicit a response in the antennae of various insect species. mdpi.com
Table 1: Example of Compounds Identified by GC-EAD Eliciting Antennal Responses in Cydia molesta
| Plant Source | Compound Number | Identified EAD-Active Compound |
|---|---|---|
| Detached Nectarine Peach Shoots | 2 | (Z)-3-hexenyl acetate |
| 3 | (Z)-3-hexen-1-ol | |
| 5 | linalool | |
| Matured Detached Nectarine Peach Fruits | 4 | (Z)-3-hexenyl acetate |
| 6 | linalool |
Data adapted from a study on volatile emissions from Prunus persica. researchgate.net
Solid-Phase Microextraction (SPME) for In Situ Volatile Collection
Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sampling technique widely used for collecting volatile compounds for subsequent GC-MS analysis. sigmaaldrich.comfree.fr It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample, such as the air surrounding a plant, where it adsorbs and concentrates volatile analytes. superchroma.com.tw This method is particularly advantageous for in situ and field sampling due to its portability and simplicity. free.fr
Different fiber coatings are available, and their selection depends on the polarity and volatility of the target analytes. gcms.cz For example, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber might be used for a broad range of volatiles. SPME has been successfully employed to study the emission of this compound from plants under various conditions, such as mechanical wounding. mdpi.com
Table 2: Comparison of SPME Fiber Coatings for Volatile Compound Extraction
| Fiber Coating | Target Analytes | Common Applications in Plant Volatile Research |
|---|---|---|
| Polydimethylsiloxane (PDMS) | Nonpolar compounds | Analysis of terpenes and other nonpolar volatiles. |
| Polyacrylate (PA) | Polar compounds | Extraction of alcohols, phenols, and other polar volatiles. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Broad range of polar and nonpolar compounds | General profiling of plant headspace volatiles, including esters like this compound. researchgate.net |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Volatile and semi-volatile compounds | Analysis of small molecules and complex volatile mixtures. |
High-Resolution Mass Spectrometry (HRMS/MS) for Metabolite Profiling and Pathway Elucidation
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC) and tandem mass spectrometry (MS/MS), provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of unknown compounds and the differentiation of molecules with very similar masses. rasayanjournal.co.inethz.ch
In the context of this compound, HRMS/MS is a powerful tool for metabolite profiling, which involves the comprehensive analysis of all small molecules (metabolites) within a biological system. mdpi.com By comparing the metabolite profiles of plants under different conditions (e.g., before and after wounding), researchers can identify precursor molecules and downstream products related to the biosynthesis and metabolism of this compound. This approach is crucial for elucidating the biochemical pathways, such as the oxylipin pathway, from which this compound is derived. nih.gov
Bioassays for Ecological and Behavioral Studies
To understand the functional significance of this compound in ecological interactions, researchers employ various bioassays that measure behavioral and physiological responses of organisms to this compound.
Y-Tube Olfactometer Assays for Behavioral Responses
The Y-tube olfactometer is a standard laboratory apparatus used to study the olfactory-driven behavior of insects. researchgate.netwur.nl It consists of a Y-shaped glass or plastic tube through which two different air streams are passed, one into each arm. One airstream can contain a specific chemical cue, such as this compound, while the other serves as a control (clean air). An insect is introduced at the base of the Y-tube, and its choice to move into one of the arms is recorded as an indicator of attraction or repulsion to the chemical stimulus. nih.govlshtm.ac.uk
These assays are instrumental in determining the role of this compound as a semiochemical, for example, in attracting natural enemies of herbivores to a damaged plant. mdpi.com The results can provide quantitative data on the preference or avoidance behavior of an insect towards the tested compound.
Table 3: Hypothetical Y-Tube Olfactometer Results for an Herbivore and a Parasitoid
| Test Organism | Odor Source in Arm 1 | Odor Source in Arm 2 | % Choosing Arm 1 | % Choosing Arm 2 | Interpretation |
|---|---|---|---|---|---|
| Herbivore Insect | This compound | Clean Air (Control) | 30% | 70% | Repulsion/Avoidance |
| Parasitoid Wasp | This compound | Clean Air (Control) | 85% | 15% | Attraction |
Common Garden and Field Experiment Designs for Ecological Impact Assessment
While laboratory assays are crucial for isolating behavioral responses, common garden and field experiments are essential for assessing the ecological impact of this compound under more natural conditions. In a common garden experiment, different plant species or genotypes are grown together in a controlled outdoor environment. This setup allows researchers to study the effects of specific treatments, such as exposure to this compound, on plant growth, defense, and interactions with the local insect community. thefrostlab.com
For example, a study exposed Lima bean (Phaseolus lunatus) and pepper (Capsicum annuum) plants to a continuous low dose of this compound in a common garden setting. The experiment revealed species-specific responses: the treated lima bean plants showed reduced natural herbivory and increased growth, whereas the treated pepper plants experienced reduced growth and reproduction without a significant change in herbivory. thefrostlab.com Such experiments provide valuable insights into the real-world ecological costs and benefits of plant responses to volatile cues.
Table 4: Summary of a Common Garden Experiment on the Effects of this compound
| Plant Species | Parameter Measured | Control Group | This compound Treated Group | Ecological Implication |
|---|---|---|---|---|
| Lima Bean (Phaseolus lunatus) | Natural Herbivory | Baseline | Reduced | Enhanced defense |
| Plant Height | Baseline | Increased | Potential growth benefit | |
| Pepper (Capsicum annuum) | Aboveground Biomass | Baseline | Reduced | Physiological cost |
| Fruit Production | Baseline | Reduced | Reproductive cost |
Data derived from findings on the differential physiological responses of plant species to a synthetic green leaf volatile. thefrostlab.com
Molecular and Omics Approaches
Advanced molecular and "omics" technologies provide powerful tools to investigate the biological interactions of this compound at the genetic and metabolic levels. These approaches allow for a comprehensive understanding of how organisms, from plants to insects, perceive and respond to this significant biogenic volatile organic compound (BVOC).
Transcriptomics (qRT-PCR, Microarray Analysis) for Gene Expression Changes
Transcriptomics is crucial for elucidating the genetic pathways activated or suppressed in response to this compound. As a key green leaf volatile (GLV), this compound is recognized by plants as a signal of tissue damage, triggering widespread changes in gene expression to prime defenses against herbivores and pathogens. nih.govnih.govthefrostlab.com
Microarray analysis has been a primary tool for capturing these large-scale transcriptional changes. In studies on Arabidopsis thaliana and hybrid poplar (Populus species), exposure to this compound led to the differential expression of hundreds to thousands of genes. nih.govnih.govthefrostlab.com For instance, microarray experiments on hybrid poplar leaves exposed to naturally emitted concentrations of this compound revealed the priming of transcripts for genes involved in oxylipin signaling and the production of direct chemical defenses. nih.govthefrostlab.com Similarly, comprehensive microarray analysis in Arabidopsis showed that this compound, along with other GLVs like (Z)-3-hexenal and (Z)-3-hexenol, commonly triggered the expression of defense-related genes. nih.govnih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) is then employed to validate the findings from microarrays and to quantify the expression of specific target genes with high precision. In the hybrid poplar study, qRT-PCR confirmed that genes mediating oxylipin signaling and direct defenses were indeed primed by the volatile signal. nih.govthefrostlab.com This two-pronged approach ensures both a broad, exploratory view of the transcriptomic landscape and a precise, quantitative measure of key gene activity. These studies collectively suggest that plants can detect and utilize this compound as an airborne signal to prepare for impending stress before damage occurs. nih.govthefrostlab.com
| Organism | Methodology | Key Findings | Significance |
|---|---|---|---|
| Hybrid Poplar (Populus) | Microarray (7K EST array), qRT-PCR | Primed transcripts of genes for oxylipin signaling and direct defenses. | Demonstrates priming of defense pathways in a woody plant in response to a single GLV. nih.govthefrostlab.com |
| Arabidopsis thaliana | Microarray Analysis | Commonly triggered the expression of defense-related genes. | Highlights role as an airborne infochemical regulating rapid defense gene expression. nih.govnih.gov |
Untargeted Metabolomics for Comprehensive Metabolic Signature Analysis
Untargeted metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system, offering insights into the physiological and biochemical effects of a given stimulus. This methodology has been instrumental in uncovering the metabolic fate and downstream effects of this compound after it is perceived by a plant.
A key study utilizing an untargeted metabolomics approach on wheat (Triticum aestivum) revealed the intricate metabolic signatures that follow exposure to this compound. researchgate.net The research demonstrated that the aerial volatile is actively taken up by the leaves and metabolized. researchgate.net This uptake incites a state of oxidative stress, evidenced by the production of reactive oxygen species (ROS). researchgate.netresearchgate.net
The comprehensive metabolic analysis further showed that this oxidative stress leads to a significant modulation of the phenylpropanoid pathway, which is responsible for producing a wide array of secondary metabolites involved in defense and antioxidant processes. researchgate.net A notable finding was the induction of glycosylation processes. researchgate.netresearchgate.net Fragmentation analysis of metabolites that were significantly upregulated following exposure and subsequent infection identified D-glucose as a common substructure, suggesting that this compound primes the plant for rapid glycosylation of defense compounds. researchgate.net The detection of hexenyl diglycosides further confirmed that the absorbed volatile is processed by glycosyltransferases within the leaf tissue. researchgate.net
| Metabolic Event | Observation | Biochemical Implication |
|---|---|---|
| Uptake and Metabolism | Identification of hexenyl diglycosides in leaf tissue. | Aerial This compound is absorbed and processed by glycosyltransferases. researchgate.net |
| Oxidative Stress | Accumulation of reactive oxygen species (ROS). | The compound incites an oxidative stress response, a common defense trigger. researchgate.netresearchgate.net |
| Pathway Modulation | Changes observed in the phenylpropanoid pathway. | Activation of pathways producing anti-oxidative and defense-related metabolites. researchgate.net |
| Glycosylation | Upregulation of metabolites containing D-glucose substructures. | Indicates an induction of glycosylation, potentially to store or activate defense compounds. researchgate.net |
RNA Interference (RNAi) for Functional Validation of Insect Olfactory Genes
RNA interference (RNAi) is a powerful and highly specific gene-silencing tool used extensively in functional genomics to determine the precise role of individual genes. frontiersin.orgnih.gov In the context of this compound, RNAi is the definitive method for validating which specific olfactory genes in an insect are responsible for its detection. While insects possess a vast and diverse repertoire of olfactory proteins, including odorant binding proteins (OBPs) and odorant receptors (ORs), RNAi allows researchers to systematically knock down the expression of a candidate gene and observe the resulting change in the insect's response to the specific odorant. frontiersin.org
The methodology involves synthesizing double-stranded RNA (dsRNA) molecules that are complementary to the mRNA sequence of the target olfactory gene. frontiersin.org This dsRNA is then introduced into the insect, typically through microinjection or feeding. frontiersin.orgfrontiersin.orgmdpi.com Once inside the cells, the dsRNA is processed by the insect's cellular machinery (e.g., the Dicer-2 enzyme) into small interfering RNAs (siRNAs). mdpi.com These siRNAs guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, thereby preventing its translation into a functional protein and effectively silencing the gene. mdpi.com
To functionally validate a gene involved in detecting this compound, researchers would first identify candidate OBPs or ORs through transcriptomic analysis of insect antennae. After silencing a specific gene via RNAi, the insect's physiological or behavioral response to this compound would be measured using techniques like electroantennography (EAG) or single-sensillum recording (SSR), or through behavioral assays. A significant reduction or complete loss of response compared to control insects (e.g., injected with a non-specific dsRNA) provides strong evidence that the silenced gene is essential for the perception of this compound. frontiersin.org This approach has been widely successful in identifying the function of numerous genes in insect chemical communication. nih.gov
Atmospheric Simulation Chamber Studies
Atmospheric simulation chambers are controlled laboratory environments designed to replicate atmospheric conditions, enabling detailed investigation into the chemical transformations of compounds like this compound. These facilities are indispensable for determining the atmospheric lifetime, reaction pathways, and environmental impact of volatile organic compounds.
Controlled Experiments for Gas-Phase Kinetics and SOA Formation
The atmospheric fate of this compound is primarily dictated by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). Controlled experiments in simulation chambers are used to determine the rate coefficients for these reactions, which are critical parameters for atmospheric chemistry models.
In these experiments, known initial concentrations of this compound and a reference compound with a well-established reaction rate coefficient are injected into the chamber. acs.orgnih.govacs.org An oxidant (e.g., O₃ or an OH precursor) is then introduced, and the decay rates of both the target and reference compounds are monitored over time, often using in situ analytical techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry. acs.orgnih.gov By comparing the decay rates, a relative rate coefficient for the reaction of this compound with the oxidant can be precisely calculated. acs.orgnih.govacs.org
These studies have shown that ozonolysis of this compound is a significant contributor to the formation of secondary organic aerosol (SOA), which impacts air quality and climate. acs.org Chamber studies have identified propanal and 3-oxopropyl acetate as primary products of this reaction. acs.org Furthermore, research has demonstrated that factors such as the presence of acidic seed particles can inhibit SOA formation, while sulfur dioxide can promote new particle formation during its ozonolysis. acs.org
| Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Experimental Conditions | Reference |
|---|---|---|---|
| OH Radical | (7.84 ± 1.64) × 10⁻¹¹ | Relative rate method, atmospheric conditions | nih.gov |
| OH Radical | (4.19 ± 0.38) × 10⁻¹¹ | Relative rate method, 298 K, 1000 mbar air | nih.gov |
| Ozone (O₃) | (5.40 ± 1.40) × 10⁻¹⁷ | Relative rate method, 298 K, atmospheric pressure | acs.org |
| Ozone (O₃) | (5.77 ± 0.70) × 10⁻¹⁷ | Flow tube reactor, atmospheric conditions | acs.orgnih.gov |
Aerosol Mass Spectrometry (e.g., NIR-LDI-AMS) for SOA Chemical Characterization
Understanding the environmental impact of SOA formed from this compound requires detailed knowledge of its chemical composition. Aerosol Mass Spectrometry (AMS) is a state-of-the-art technique for the real-time, in situ measurement and chemical characterization of non-refractory submicron aerosol particles. copernicus.orgcopernicus.orgwhiterose.ac.uk
In a typical chamber experiment, SOA is generated from the oxidation of this compound. This aerosol is then sampled directly into a high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS). copernicus.orgwhiterose.ac.uk The instrument provides quantitative data on the bulk chemical properties of the SOA, such as the elemental ratios of oxygen-to-carbon (O:C) and hydrogen-to-carbon (H:C), which indicate the degree of oxidation. acs.org
Beyond bulk properties, mass spectrometry techniques provide molecular-level composition. acs.org For a more detailed speciation, SOA particles are often collected on filters and analyzed offline using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). whiterose.ac.uknoaa.gov These analyses can identify individual high-molecular-weight oligomers and multifunctional compounds formed during the aerosol aging process. whiterose.ac.uk For SOA derived from this compound, these advanced analytical methods have shown that its chemical and optical properties can be influenced by factors like relative humidity during its formation, highlighting that bulk elemental composition alone may not be sufficient to predict the aerosol's environmental effects. acs.org
Future Research Directions and Translational Applications in Ecological Management
Elucidating Undiscovered Signaling Pathways and Receptor-Ligand Interactions
A critical area for future research is the complete elucidation of the signaling pathways initiated by cis-3-hexenyl acetate (B1210297) in plants. While the involvement of the oxylipin and jasmonic acid pathways in priming plant defenses is established, the precise molecular mechanisms of perception and signal transduction remain largely unknown. acs.orgnih.govsemanticscholar.org Upon uptake by plant tissues, cis-3-hexenyl acetate is rapidly hydrolyzed to (Z)-3-hexenol, a process mediated by carboxylesterases. nih.gov This conversion appears to be a crucial step, as (Z)-3-hexenol is suggested to be the more biologically active form of the molecule. researchgate.net In Arabidopsis, the carboxylesterase AtCXE12 has been identified as a key enzyme in this process, suggesting a conserved metabolic pathway among different plant species. nih.gov
Future investigations should focus on identifying the specific receptors in plants that bind to this compound or its derivatives. Uncovering these receptor-ligand interactions will provide a more complete understanding of how plants perceive this volatile cue and initiate downstream defense responses. Research into the downstream signaling components, including transcription factors and protein kinases, will also be essential.
In the context of insect interactions, while it is known that olfactory receptors (Ors) are responsible for the detection of this compound, further characterization of these receptors across different insect species is needed. frontiersin.orgnih.gov Understanding the specificity and sensitivity of these receptors will be vital for developing targeted pest management strategies.
Understanding the Ecological Significance of Complex Volatile Blends and Synergistic Interactions
In nature, plants release a complex blend of volatile organic compounds (VOCs) in response to environmental stimuli. The ecological relevance of this compound is therefore intrinsically linked to its interaction with other components of these volatile blends. Future research must move beyond single-compound studies to investigate the synergistic and additive effects of complex VOC mixtures.
A study on maize (Zea mays) has already demonstrated that exposure to both this compound and indole, another herbivore-induced volatile, results in a synergistic enhancement of plant defense responses and increased resistance to caterpillars. nih.gov This suggests that plants can integrate information from multiple volatile cues to mount a more robust defense. Similarly, the attraction of the oriental fruit moth (Grapholita molesta) to its host plant is not triggered by individual compounds but by a specific blend of green leaf volatiles, including this compound, and aromatic compounds. researchgate.net
Future studies should aim to identify other key compounds that interact with this compound and to understand the ecological consequences of these interactions. This includes investigating how these blends influence the behavior of herbivores, their natural enemies, and pollinators. Such knowledge is critical for developing effective and ecologically sound pest management strategies.
| Plant Species | Interacting Volatile(s) | Observed Effect |
| Maize (Zea mays) | Indole | Synergistic increase in defense gene expression and resistance to caterpillars. nih.gov |
| Peach (Prunus persica) | Benzaldehyde, Benzonitrile, and other green leaf volatiles | A complex blend is required for the attraction of female oriental fruit moths (Grapholita molesta). researchgate.net |
Further Investigation into Mechanisms of Abiotic Stress Tolerance Enhancement in Crops
Emerging evidence suggests that this compound can enhance plant tolerance to various abiotic stresses, such as drought and cold. researchgate.netdoi.orgoup.com This opens up exciting possibilities for developing strategies to improve crop resilience in the face of climate change. However, the underlying physiological and molecular mechanisms are not yet fully understood.
Research in tea plants (Camellia sinensis) has indicated that cold-induced (Z)-3-hexenol, the derivative of this compound, can integrate cold and drought stress signaling pathways, partly through the modulation of abscisic acid (ABA) biosynthesis. oup.comnih.gov Future research should delve deeper into these mechanisms, examining the effects of this compound on gene expression, metabolic pathways, and physiological responses related to abiotic stress tolerance.
Key research questions include:
How does this compound influence stomatal regulation and water use efficiency?
What are the key genes and signaling pathways involved in this compound-mediated abiotic stress tolerance?
Can the application of this compound improve the yield and quality of crops under stress conditions?
Answering these questions will be crucial for translating this fundamental knowledge into practical applications for agriculture.
Development of Sustainable Semiochemical-Based Pest Management Strategies
The use of semiochemicals, such as this compound, offers a promising and environmentally friendly alternative to conventional pesticides for pest management. frontiersin.orgnih.gov These naturally occurring compounds can be used to manipulate insect behavior, thereby protecting crops from damage.
Integration into Push-Pull Systems for Agricultural Pest Control
"Push-pull" strategies are a form of integrated pest management where a combination of stimuli is used to repel pests from the main crop (the "push") and attract them to a trap crop (the "pull"). researchgate.netpellwall.comfrontiersin.orgacs.org this compound can play a crucial role in such systems. As a component of herbivore-induced plant volatiles (HIPVs), it can act as a repellent for certain pests while simultaneously attracting their natural enemies.
Future research should focus on identifying the optimal combinations of repellent and attractant plants and semiochemicals for specific crop-pest systems. This will involve field trials to evaluate the efficacy of different push-pull strategies in reducing pest populations and crop damage.
Harnessing this compound for Priming Crop Resistance
The ability of this compound to "prime" plant defenses presents a novel approach to crop protection. acs.orgnih.govsemanticscholar.org By exposing crops to this compound, it may be possible to enhance their resistance to subsequent herbivore or pathogen attacks. This preemptive activation of defense pathways could lead to a more rapid and robust response when a real threat is encountered.
Further research is needed to determine the most effective methods for applying this compound in an agricultural setting. This includes optimizing the timing, concentration, and delivery method to maximize the priming effect without negatively impacting crop growth or yield. The long-term ecological consequences of large-scale application will also need to be carefully assessed.
Refined Atmospheric Modeling and Environmental Impact Assessment
As the potential applications of this compound in agriculture expand, it is essential to understand its fate and impact in the atmosphere. This compound is a biogenic volatile organic compound (BVOC) that can contribute to the formation of secondary organic aerosols (SOAs) and influence atmospheric chemistry. acs.orgcdc.gov
The primary atmospheric removal pathways for this compound are its reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). pellwall.com Kinetic studies have determined the rate coefficients for these reactions, which are crucial for developing accurate atmospheric models. acs.orgresearchgate.netcdc.gov
| Atmospheric Oxidant | Reaction Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| OH radical | (7.84 ± 1.64) × 10⁻¹¹ |
| Ozone (O₃) | (5.77 ± 0.70) × 10⁻¹⁷ |
| Nitrate radical (NO₃) | (2.46 ± 0.75) × 10⁻¹³ |
Future research should focus on refining these models to predict the atmospheric transport and transformation of this compound under different environmental conditions. It will also be important to assess the potential environmental impacts of large-scale agricultural use of this compound, including its contribution to air pollution and its effects on non-target organisms. A thorough understanding of its environmental fate is a prerequisite for its sustainable and responsible application in ecological management. epa.gov
Q & A
Basic: How is the molecular structure of cis-3-Hexenyl acetate characterized in analytical chemistry?
Answer:
The molecular structure of this compound (C₈H₁₄O₂) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) . NMR provides stereochemical details (e.g., the Z-configuration of the double bond at the 3-position), while GC-MS identifies fragmentation patterns and molecular ion peaks (m/z 142.20) . For precise stereoisomer differentiation, chiral columns or 2D Mol file analysis (e.g., via NIST databases) are recommended to resolve ambiguities in geometric isomerism .
Advanced: How do discrepancies in reported physical properties (e.g., boiling point) of this compound arise, and how can they be resolved?
Answer:
Discrepancies in physical properties often stem from variations in experimental conditions (e.g., pressure, purity). For example, the boiling point is reported as 75°C at 26 hPa in one study but may differ in others due to atmospheric pressure adjustments. To resolve inconsistencies, researchers should:
- Validate purity using GC with flame ionization detection (FID) (≥98.5% purity thresholds are common) .
- Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook ) and account for measurement protocols .
- Use computational tools like quantitative structure-property relationship (QSPR) models to predict properties under non-standard conditions .
Basic: What methodologies are used to quantify this compound in plant volatile organic compound (VOC) studies?
Answer:
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is the gold standard for quantifying this compound in plant tissues. Calibration curves using synthetic standards (e.g., ≥95% purity) are essential for accuracy . For example, almond leaves were found to contain 28.29 ± 6.22 µg/g of the compound using this method . Internal standards (e.g., deuterated analogs) minimize matrix effects in complex samples.
Advanced: How does this compound contribute to secondary organic aerosol (SOA) formation, and what experimental designs are used to study this?
Answer:
this compound undergoes OH-initiated oxidation and ozonolysis , producing low-volatility products that nucleate into SOA. Chamber experiments simulating atmospheric conditions show SOA yields of 0.93% (OH oxidation) and 8.6% (ozonolysis) . Key experimental parameters include:
- Controlling reactant concentrations (e.g., 1600 ppbv ozone).
- Measuring aerosol mass yields via scanning mobility particle sizers (SMPS) .
- Validating results against isoprene-derived SOA benchmarks .
Basic: What synthetic routes are available for this compound in laboratory settings?
Answer:
The compound is synthesized via esterification of (Z)-3-hexen-1-ol with acetic acid, catalyzed by sulfonic acid resins or enzyme-mediated systems (e.g., lipases) for greener chemistry. Reaction progress is monitored by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation . Purification involves fractional distillation under reduced pressure to isolate the cis-isomer .
Advanced: How can stereoselective synthesis of this compound be optimized to minimize trans-isomer contamination?
Answer:
Stereoselectivity is enhanced using chiral catalysts (e.g., Ru-based complexes) or enzyme-assisted dynamic kinetic resolution . Recent advances include microwave-assisted synthesis to reduce reaction times and isomerization risks . Purity is verified via chiral GC columns or circular dichroism (CD) spectroscopy . Contamination thresholds for trans-isomers should be kept below 0.5% for fragrance applications .
Basic: What role does this compound play in plant-insect interactions?
Answer:
As a green leaf volatile (GLV) , this compound acts as an herbivore-induced plant volatile (HIPV), attracting predatory insects or parasitoids. For example, it is emitted at 31.77 ± 7.11 µg/g in vine leaves during herbivory . Behavioral assays (e.g., Y-tube olfactometers ) and electroantennography (EAG) are used to test insect responses .
Advanced: How do environmental factors (e.g., light, temperature) modulate this compound emission in plants?
Answer:
Emission rates are light-dependent due to lipoxygenase (LOX) pathway activation and temperature-sensitive membrane permeability. Experimental designs include:
- Controlled environment chambers with adjustable PAR (photosynthetically active radiation).
- Real-time proton-transfer-reaction mass spectrometry (PTR-MS) for dynamic VOC monitoring.
- Correlation with jasmonic acid signaling pathways to assess stress responses .
Basic: What analytical standards and quality controls are recommended for this compound in flavor research?
Answer:
Use ≥98% purity standards (e.g., FCC-grade) with validated certificates of analysis (CoA) . GC-FID with DB-WAX columns ensures resolution from co-eluting compounds like trans-isomers . Stability tests under +20°C storage confirm no degradation over 12 months .
Advanced: How can computational models predict the environmental fate of this compound?
Answer:
Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict partitioning coefficients (e.g., Log P = 2.7) and biodegradation pathways . Parameters like Henry’s law constants and aerosol yield scaling factors are derived from chamber studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
